![molecular formula C4H10ClNO2 B1426276 (R)-2-(Methylamino)propanoic acid hydrochloride CAS No. 1155878-14-0](/img/structure/B1426276.png)
(R)-2-(Methylamino)propanoic acid hydrochloride
Overview
Description
(R)-2-(Methylamino)propanoic acid hydrochloride, also known as (R)-2-MPA HCl, is an important chiral compound used in laboratories for the synthesis of a wide range of compounds. This compound is a versatile building block for many synthetic applications, particularly in the field of medicinal chemistry. It has been used for the synthesis of a variety of pharmaceuticals, including anti-bacterial, anti-cancer, and anti-inflammatory drugs. In addition, (R)-2-MPA HCl has been used in the synthesis of a range of other compounds, such as vitamins, food additives, and fragrances.
Scientific Research Applications
Polymorphism in Cardiovascular Treatment Compounds :Research by Taddei, Torreggiani, and Fini (2002) utilized vibrational spectroscopy, thermogravimetry, and differential scanning calorimetry to characterize racemic propanoic acid derivatives, such as CHF-1035, which are under clinical investigation for treating congestive heart failure. Their study highlighted the polymorphism of these compounds and their transformations due to mechanical and thermal treatments, relevant to industrial manufacturing processes (Taddei, Torreggiani & Fini, 2002).
Synthesis and Optical Resolution of Neurotoxins :Hu and Ziffer (1990) described the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) from α-acetamidoacrylic acid and [15N]-methylamine. Their work involved enantioselective hydrolysis leading to the separation of (R)- and (S)-BMAA, an approach significant in neurotoxicity studies (Hu & Ziffer, 1990).
Bioavailability Studies in Primates :Duncan et al. (1992) investigated the oral bioavailability of 2-Amino-3-(methylamino)-propanoic acid (BMAA) in cynomolgous monkeys. Their study is crucial in understanding the systemic absorption and potential toxicity of BMAA, especially in the context of amyotrophic lateral sclerosis-parkinsonism dementia (Duncan et al., 1992).
Pharmacokinetics and Blood-Brain Barrier Permeability :Research by Duncan et al. (1991) focused on the pharmacokinetics and blood-brain barrier permeability of BMAA in rats. This study provides insights into the potential role of BMAA in neurodegenerative diseases and its dynamics in the brain following dietary or medicinal use of cycads (Duncan et al., 1991).
Use in Imaging Brain Tumors :Yu et al. (2010) synthesized fluorinated derivatives of 2-amino-3-(methylamino)propanoic acid for potential use in PET imaging of brain tumors. Their work highlights the use of these compounds in cancer diagnosis and treatment monitoring (Yu et al., 2010).
properties
IUPAC Name |
(2R)-2-(methylamino)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXBNPBZWXNBGN-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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